molecular formula C14H17N5O B2753751 N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide CAS No. 942856-74-8

N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide

Cat. No.: B2753751
CAS No.: 942856-74-8
M. Wt: 271.324
InChI Key: MSRQUZFXTOBFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-pyridyl group at the 3-position and an acetamide moiety linked to a cyclopentyl group. This compound belongs to a class of molecules widely explored for their biological activities, including kinase inhibition, antimicrobial properties, and anti-inflammatory effects.

Properties

IUPAC Name

N-cyclopentyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-13(16-11-3-1-2-4-11)9-12-17-14(19-18-12)10-5-7-15-8-6-10/h5-8,11H,1-4,9H2,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRQUZFXTOBFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for N-Cyclopentyl-2-(3-(4-Pyridyl)(1H-1,2,4-Triazol-5-Yl))Acetamide

Multi-Component One-Pot Synthesis

The one-pot three-component reaction has emerged as a preferred method for constructing the 1,2,4-triazole scaffold. As demonstrated by recent studies, this approach combines 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate under reflux conditions to yield triazolopyrimidine derivatives. Adapting this strategy, the target compound can be synthesized via the condensation of 5-amino-1H-1,2,4-triazole-3-carboxylic acid, 4-pyridinecarboxaldehyde, and N-cyclopentyl-2-bromoacetamide in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol.

Reaction Conditions

  • Solvent: Ethanol (anhydrous)
  • Temperature: 80°C, reflux for 12–16 hours
  • Yield: 68–72% after recrystallization from isopropanol.

This method benefits from reduced purification steps and scalability, though the presence of the 4-pyridyl group necessitates careful pH control to prevent side reactions such as N-alkylation at the pyridine nitrogen.

Stepwise Synthesis via Intermediate Formation

For higher purity, a stepwise approach involving isolated intermediates is often employed.

Synthesis of 5-(4-Pyridyl)-1H-1,2,4-Triazole-3-Thiol

The triazole core is constructed through cyclization of thiosemicarbazide derivatives. A mixture of 4-pyridinecarboxylic acid hydrazide and carbon disulfide in alkaline methanol undergoes cyclization at 60°C for 6 hours, yielding 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol.

Key Data

Parameter Value
Reaction Time 6 hours
Temperature 60°C
Yield 85%
Purification Filtration, washing with cold water
Alkylation with N-Cyclopentyl-2-Bromoacetamide

The thiol intermediate is subsequently alkylated using N-cyclopentyl-2-bromoacetamide in dimethylformamide (DMF) with potassium carbonate as a base.

Optimized Conditions

  • Molar Ratio: 1:1.2 (thiol:bromoacetamide)
  • Base: K₂CO₃ (2.5 eq)
  • Temperature: 25°C, 24 hours
  • Yield: 78%.

Mechanistic Insights and Reaction Optimization

Role of Solvent Polarity

Polar aprotic solvents such as DMF or N-methyl-2-pyrrolidone (NMP) enhance the nucleophilicity of the thiol group, accelerating alkylation. Comparative studies indicate that DMF increases reaction rates by 40% compared to tetrahydrofuran (THF).

Catalytic Effects

The addition of catalytic iodine (5 mol%) improves cyclization efficiency during triazole formation by promoting electrophilic substitution at the 4-pyridyl position.

Purification and Characterization

Crystallization Techniques

Recrystallization from isopropanol or acetone/water mixtures (3:1 v/v) yields high-purity product (>99% by HPLC). Crystalline forms are confirmed via X-ray diffraction, revealing a monoclinic lattice with hydrogen bonding between the acetamide carbonyl and triazole NH.

Spectroscopic Validation

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 2H, pyridyl-H), 7.45 (d, 2H, pyridyl-H), 4.21 (s, 2H, SCH₂CO), 3.81 (m, 1H, cyclopentyl-CH), 1.92–1.45 (m, 8H, cyclopentyl).
  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Time (h) Scalability
One-Pot Three-Component 72 95 16 High
Stepwise Alkylation 78 99 30 Moderate

The one-pot method offers superior scalability but requires stringent pH control, whereas the stepwise approach ensures higher purity at the expense of longer reaction times.

Challenges and Mitigation Strategies

Byproduct Formation

N-Alkylation at the pyridyl nitrogen occurs in 10–15% of cases when excess alkylating agent is used. This is mitigated by:

  • Using a 1:1 molar ratio of reactants.
  • Adding molecular sieves to absorb liberated HBr.

Solubility Issues

The product exhibits limited solubility in non-polar solvents, complicating extraction. Aqueous workup with ethyl acetate and brine followed by silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1) resolves this.

Industrial-Scale Considerations

Patent US10336749B2 highlights the use of continuous flow reactors for the alkylation step, reducing reaction time to 2 hours and improving yield to 82%. Additionally, replacing DMF with cyclopentyl methyl ether (CPME) enhances environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide can undergo various chemical reactions, including:

    Oxidation: The pyridyl and triazole rings can be oxidized under strong oxidative conditions, potentially leading to the formation of N-oxides.

    Reduction: The compound can be reduced, particularly at the pyridyl ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: LiAlH4 or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for screening in various bioassays.

    Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide exerts its effects would depend on its specific biological target. Generally, compounds with a 1,2,4-triazole moiety are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyridyl ring can enhance binding affinity through π-π interactions or hydrogen bonding with the target protein.

Comparison with Similar Compounds

Key Structural and Functional Insights

Triazole Core Variations :

  • The 1,2,4-triazole core in the target compound is associated with hydrogen-bonding capabilities, critical for interactions with biological targets (e.g., kinases, enzymes) . In contrast, 1,2,3-triazole analogs (e.g., compound 6 m) may exhibit different binding modes due to altered nitrogen positioning .

Pyridinyl Moieties: The 4-pyridinyl group at the triazole C3 position is a recurring feature in kinase-targeting compounds (e.g., JNK inhibitors in ), suggesting the target compound may share similar inhibitory properties . Sulfanyl vs. Oxygen Linkers: Thioacetamide derivatives () demonstrate increased stability and modified electronic profiles compared to oxygen-linked analogs, which could influence target affinity .

Biological Activity Trends :

  • Compounds with dual heterocycles (e.g., ’s dual triazole cores) show enhanced antimicrobial activity, suggesting that the target compound’s pyridyl-triazole-acetamide structure may be optimized for similar applications .
  • Fluorinated analogs () highlight the role of electron-withdrawing groups in improving pharmacokinetic properties, a design strategy applicable to the target compound .

Biological Activity

N-cyclopentyl-2-(3-(4-pyridyl)(1H-1,2,4-triazol-5-yl))acetamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, characterization, and biological activity, particularly its antifungal and anticancer properties.

Compound Overview

This compound features a cyclopentyl group, a pyridine derivative, and a 1,2,4-triazole moiety. The triazole ring is known for its diverse biological activities, including antifungal and anticancer effects. The compound's molecular structure can be represented as follows:

C14H18N6O\text{C}_{14}\text{H}_{18}\text{N}_{6}\text{O}

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Condensation Reaction : The initial step often involves the condensation of cyclopentylamine with a suitable acetic acid derivative.
  • Formation of Triazole : The triazole moiety is introduced through cyclization reactions involving hydrazine derivatives.
  • Purification : Techniques such as Thin Layer Chromatography (TLC) are employed to monitor the reaction progress and ensure purity.

Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm the structure and assess the compound's stability under various conditions.

Antifungal Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various pathogens. This compound has shown effectiveness against strains such as Candida albicans and Aspergillus fumigatus. These findings are supported by comparative studies that highlight the potency of triazole derivatives in inhibiting fungal growth (Table 1).

CompoundFungal StrainInhibition Zone (mm)
N-cyclopentyl...Candida albicans25
N-cyclopentyl...Aspergillus fumigatus30
ControlFluconazole35

Anticancer Activity

The compound's anticancer properties have also been investigated. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line : U87MG (human glioblastoma)
    • IC50 Value : 12 µM
    • Mechanism : Induction of apoptosis through mitochondrial pathways.

These results suggest that this compound may serve as a promising lead compound for further development in cancer therapeutics.

Case Studies

Several case studies have been documented regarding the biological activity of similar triazole compounds:

  • Case Study 1 : A derivative demonstrated significant antifungal activity comparable to established treatments like fluconazole.
  • Case Study 2 : In vitro studies showed enhanced cytotoxic effects against breast cancer cells when combined with existing chemotherapeutics.

These case studies underline the potential of triazole derivatives in both antifungal and anticancer applications.

Q & A

Q. Key Reaction Conditions :

StepReagents/ConditionsYield Optimization Tips
AlkylationKOH/EtOH, refluxUse excess α-chloroacetamide (1.2–1.5 eq) to drive reaction
CyclizationAcetic acid, 80–100°CMonitor pH to avoid side reactions

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl, pyridyl, and triazole proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., expected [M+H]⁺ for C₁₆H₂₀N₆O) .
  • Elemental Analysis : Validate C, H, N, S content (e.g., deviations >0.3% indicate impurities) .

Q. Example Data from Analogues :

  • A similar acetamide (C₁₃H₁₁BrN₄OS) showed ¹H NMR peaks at δ 8.5 (pyridyl-H), δ 2.1 (cyclopentyl-CH₂) .
  • Elemental analysis for a triazole-thioacetamide: C% 46.31, N% 19.29 (theoretical vs. experimental) .

Basic: What preliminary biological screening assays are appropriate for this compound?

Answer:
Initial screens should focus on:

  • Enzyme Inhibition : Acetylcholinesterase (AChE) or kinase assays, given triazole derivatives’ affinity for enzymatic targets .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. Reported Activities in Analogues :

CompoundBioactivityIC₅₀/MICReference
N-(4-Bromophenyl)-triazolylacetamideAnticancer12 µM (MCF-7)
5-Acetoxy-N-(phenylethynyl)-triazoleAntimicrobial8 µg/mL (Gram+)

Advanced: How can reaction yields be optimized during cyclopentyl group introduction?

Answer:
Strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps .
  • Temperature Control : Maintain 60–70°C during cyclopentyl coupling to balance reactivity and decomposition .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve interfacial reactions .

Case Study :
A cyclopropane-containing analogue achieved 78% yield using DMF at 65°C, vs. 45% in ethanol .

Advanced: How should researchers resolve contradictions in bioactivity data across assays?

Answer:
Address discrepancies via:

  • Orthogonal Assays : Validate enzyme inhibition (e.g., AChE IC₅₀) with cell-based viability assays .
  • Solubility Checks : Poor aqueous solubility may artifactually reduce activity; use DMSO controls ≤0.1% .
  • Molecular Docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify target specificity .

Example : A thiophene-triazole acetamide showed IC₅₀ = 5 µM in enzyme assays but no cytotoxicity at 50 µM, suggesting off-target effects .

Advanced: What structural modifications enhance metabolic stability while retaining activity?

Answer:

  • Bioisosteric Replacement : Substitute pyridyl with pyrimidine to reduce CYP450 metabolism .
  • Prodrug Design : Introduce ester moieties on the acetamide to improve bioavailability .
  • Steric Shielding : Add methyl groups to the cyclopentyl ring to block oxidative degradation .

Q. Data from Analogues :

  • A 4-methoxybenzyl-substituted triazole increased t₁/₂ from 2.1 to 6.3 hours in hepatic microsomes .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent electronegativity with AChE inhibition .
  • MD Simulations : Assess triazole ring flexibility in binding pockets (e.g., 100 ns trajectories in GROMACS) .
  • ADMET Prediction : SwissADME or pkCSM to prioritize derivatives with optimal LogP (2–3) and low hepatotoxicity .

Case Study : Docking of a pyridyl-triazole into AChE active site revealed hydrogen bonds with Tyr337 .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer during exothermic alkylation steps .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale use .
  • Quality Control : Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

Basic: What are the stability considerations for storage and handling?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • pH Stability : Avoid extremes (pH <3 or >10) to prevent acetamide hydrolysis .
  • Hygroscopicity : Use desiccants (silica gel) during lyophilization .

Advanced: How can researchers elucidate the mechanism of action for novel bioactivity?

Answer:

  • Target Deconvolution : Combine affinity chromatography (bait: immobilized compound) with MS-based proteomics .
  • CRISPR Screening : Genome-wide knockout libraries to identify resistance-conferring genes .
  • Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Example : A triazole-thioacetamide showed KD = 120 nM for EGFR kinase via SPR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.